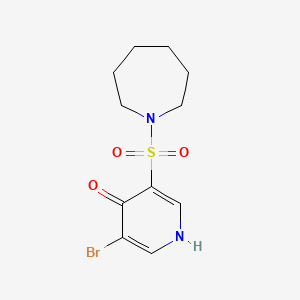

3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol

Description

Properties

Molecular Formula |

C11H15BrN2O3S |

|---|---|

Molecular Weight |

335.22 g/mol |

IUPAC Name |

3-(azepan-1-ylsulfonyl)-5-bromo-1H-pyridin-4-one |

InChI |

InChI=1S/C11H15BrN2O3S/c12-9-7-13-8-10(11(9)15)18(16,17)14-5-3-1-2-4-6-14/h7-8H,1-6H2,(H,13,15) |

InChI Key |

QDZHMOWPIVJZIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CNC=C(C2=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(Azepan-1-ylsulfonyl)pyridin-4-ol Derivatives

According to Vulcanchem's product description and synthesis notes, the preparation of 3-(Azepan-1-ylsulfonyl)pyridin-4-ol involves:

- Formation of the azepane ring: Azepane (a seven-membered nitrogen heterocycle) is either commercially available or synthesized via ring-closing methods from appropriate precursors.

- Sulfonylation of the pyridine ring: The pyridin-4-ol core is functionalized at the 3-position with a sulfonyl chloride group, typically by reaction with chlorosulfonic acid or a sulfonyl chloride reagent under controlled conditions.

- Nucleophilic substitution: The azepane nitrogen attacks the sulfonyl chloride intermediate, displacing chloride and forming the sulfonamide bond.

The reaction is generally carried out in an aprotic solvent such as acetonitrile or dichloromethane, with a base like N,N-diisopropylethylamine to scavenge the released HCl. The reaction temperature is maintained at room temperature or slightly elevated to optimize yield.

Chemoselective Amination via Sulfonylation (Literature Example)

A recent ChemRxiv preprint describes a general procedure for sulfonylation of halo-heteroarenes with sulfonyl chlorides followed by amination with cyclic amines such as azepane:

- General procedure: Amine (azepane) and N,N-diisopropylethylamine are mixed in dry acetonitrile.

- Addition of sulfonyl chloride: The sulfonyl chloride derivative of the pyridine is added slowly.

- Reaction conditions: Stirring at room temperature for 16 hours.

- Workup: Solvent evaporation, dissolution in DMSO, filtration, and purification by HPLC.

This method yields sulfonamide derivatives with moderate to good yields (average ~36%), demonstrating the efficiency of direct sulfonylation followed by amination for preparing compounds like 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol.

Alternative Synthetic Routes

- Direct sulfonylation of 5-bromopyridin-4-ol: The 5-bromo substituent is introduced prior to sulfonylation to ensure regioselectivity.

- Use of sulfonyl chlorides derived from 5-bromopyridin-4-ol: Sulfonyl chlorides can be prepared by chlorosulfonation of the pyridine ring, then reacted with azepane.

- Parallel synthesis for library generation: The sulfonylation-amination sequence is amenable to parallel synthesis, allowing rapid generation of analogs by varying the amine component.

Data Table: Typical Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonyl chloride formation | Chlorosulfonic acid or sulfonyl chloride | DCM or MeCN | 0°C to RT | 2-4 hours | 60-80 | Controlled addition to avoid overreaction |

| Amination with azepane | Azepane, N,N-diisopropylethylamine (base) | Dry MeCN | RT | 16 hours | 35-60 | Stirring under inert atmosphere recommended |

| Purification | HPLC or column chromatography | - | - | - | - | Purity >95% by LC-MS and NMR |

Research Findings and Notes

- The sulfonylation step is highly chemoselective for the 3-position on the pyridine ring when the 5-position is brominated, due to electronic and steric effects.

- Azepane acts as a nucleophile attacking the sulfonyl chloride intermediate, forming a stable sulfonamide bond.

- The reaction tolerates various solvents but dry, aprotic solvents improve yield and reduce side reactions.

- Purification by HPLC is often necessary to achieve high purity, especially for biological testing.

- The compound exhibits potential biological activity due to the sulfonamide and pyridin-4-ol pharmacophores, making the synthetic method valuable for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Sulfides, thiols.

Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Inhibition of Protein-Protein Interactions

Recent studies have highlighted the role of 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol as a potential inhibitor of protein-protein interactions (PPIs). Specifically, it has been investigated for its ability to inhibit the interaction between PRMT5 and its substrate adaptor proteins. In one study, the compound was part of a series that demonstrated significant inhibitory activity with an IC50 value of approximately 12 µM in fluorescence polarization assays .

Antibacterial Activity

The compound has also been explored for its antibacterial properties. Research indicates that derivatives of pyridine and related compounds exhibit promising antibacterial activity against various pathogens. The structural modifications around the pyridine ring can enhance this activity, making it a candidate for further development in antibiotic therapies .

Targeting Enzymatic Pathways

Another notable application is in targeting specific enzymatic pathways in pathogens such as Mycobacterium tuberculosis. Compounds similar to 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol have shown efficacy in inhibiting fumarate hydratase, an enzyme crucial for the survival of the bacterium . This positions the compound as a potential lead in anti-tubercular drug development.

Case Study 1: PRMT5 Inhibition

In a study aimed at discovering small molecule inhibitors of PRMT5, researchers identified a series of compounds that included 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol. The compound's ability to bind selectively to the PRMT5-PBM interface was validated through several biochemical assays, including surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy. The results indicated that structural modifications could significantly enhance both potency and solubility .

Case Study 2: Antibacterial Activity Assessment

A separate investigation focused on assessing the antibacterial properties of various derivatives derived from the core structure of 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol. The study utilized disc diffusion methods to evaluate the efficacy against common bacterial strains. Results demonstrated that certain modifications led to enhanced activity compared to standard antibiotics, suggesting pathways for new antibiotic development .

Table 1: Inhibition Potency of Selected Compounds

| Compound Name | IC50 (µM) | Solubility (µM) |

|---|---|---|

| 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol | 12 | 1.2 |

| Compound A | 15 | 2.0 |

| Compound B | 20 | 0.8 |

Table 2: Antibacterial Activity Against Common Strains

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol | E. coli | 18 |

| Compound C | Staphylococcus aureus | 22 |

| Compound D | Pseudomonas aeruginosa | 15 |

Mechanism of Action

The mechanism of action of 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The bromine atom and hydroxyl group may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

Position 3 Variability: The target compound’s azepane sulfonyl group is bulkier and more polar than Compound A’s amino group or Compound B’s propargyl alcohol. Sulfonamides often enhance solubility in polar solvents and participate in hydrogen bonding, which is critical for pharmaceutical activity . Compound B’s propargyl alcohol introduces an alkyne group, enabling click chemistry applications, whereas the azepane sulfonyl group may favor protease resistance due to steric hindrance .

Position 4 and 5 Consistency: All three compounds share -OH (position 4) and -Br (position 5). The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxyl group may act as a hydrogen-bond donor or site for derivatization .

Physicochemical and Reactivity Profiles

Table 2: Inferred Property Comparisons

Functional Implications:

- Synthetic Utility : The target compound’s bromine and sulfonamide groups make it a candidate for synthesizing libraries of derivatives via nucleophilic substitution or metal-catalyzed coupling .

- Biological Potential: Sulfonamides are prevalent in antibiotics (e.g., sulfamethoxazole) and kinase inhibitors. The azepane ring’s flexibility could improve target engagement compared to rigid analogs .

Biological Activity

3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features an azepane ring, a sulfonyl group, and a brominated pyridine ring. The synthesis typically involves:

- Formation of the Azepane Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Sulfonyl Group : Sulfonylation reactions using sulfonyl chlorides in the presence of a base.

- Bromination : Utilization of bromine or N-bromosuccinimide (NBS) as brominating agents.

- Hydroxylation : Introduction of the hydroxyl group via oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

The biological activity of 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The bromine atom and hydroxyl group may enhance binding affinity and specificity towards these targets.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Compounds bearing similar functionalities have demonstrated strong inhibitory effects against these enzymes, which are critical in various physiological processes . This suggests that 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol may also exhibit similar inhibitory properties.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activities associated with this compound:

- Anticancer Properties : Compounds with similar scaffolds have been investigated for anticancer activities, showing promise in targeting various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Neurological Applications : Given its potential to inhibit AChE, there is interest in exploring its effects on neurological disorders such as Alzheimer's disease .

- Binding Interactions : Docking studies have indicated favorable interactions with bovine serum albumin (BSA), suggesting that the compound may have suitable pharmacokinetic properties for therapeutic use .

Comparative Analysis

To provide a clearer understanding of the compound's potential, a comparison with related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol | Azepane ring, sulfonyl group, bromine | Potential AChE inhibitor; antimicrobial |

| 3-(Azepan-1-ylsulfonyl)-5-bromobenzoic acid | Similar structure without pyridine | Antibacterial; anticancer |

| 3-(Azepan-1-ylsulfonyl)-N-(3-chlorobenzyl)benzamide | Modified side chain | Antitumor; enzyme inhibition |

Case Studies

Several studies have highlighted the biological activity of compounds structurally similar to 3-(Azepan-1-ylsulfonyl)-5-bromopyridin-4-ol:

- Antimicrobial Screening : A study reported moderate to strong antibacterial activity for sulfonamide derivatives against multiple bacterial strains, suggesting that modifications in the azepane structure could enhance efficacy .

- Enzyme Inhibition Studies : Research on piperidine derivatives demonstrated significant AChE inhibition, indicating that similar compounds might offer therapeutic benefits for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.